2-Methyl-6-methyleneoct-7-en-4-ol
Description
2-Methyl-6-methyleneoct-7-en-4-ol (B183412) is an organic compound with a specific molecular structure that has made it a person of interest in various chemical and biological studies. It is also commonly known by the trivial name Ipsenol (B191551).
| Property | Value |
| IUPAC Name | 2-methyl-6-methylideneoct-7-en-4-ol nih.gov |
| Molecular Formula | C₁₀H₁₈O nih.gov |
| Molecular Weight | 154.25 g/mol nih.gov |
| CAS Number | 14314-21-7 nih.gov |
This compound belongs to the extensive class of naturally occurring compounds known as monoterpene alcohols. pnas.org Monoterpenes are a subclass of terpenes that consist of two isoprene (B109036) units, giving them a C10 carbon skeleton. frontiersin.org While the base monoterpenes are hydrocarbons, monoterpenoids, including monoterpene alcohols, are characterized by the presence of oxygen-containing functional groups. frontiersin.org These compounds are widely distributed throughout the plant kingdom and are major components of essential oils, contributing to the distinct aromas of many plants. researchgate.net
Monoterpene alcohols, such as linalool (B1675412) and citronellol, are researched for a wide array of pharmacological activities. researchgate.netnih.gov this compound is an acyclic monoterpene alcohol. Its structure is derived from the monoterpene hydrocarbon myrcene (B1677589), which serves as a direct precursor in its biosynthesis in certain organisms. pnas.org The transformation from myrcene involves the addition of a hydroxyl (-OH) group, which defines it as an alcohol and is crucial to its biological function.
The initial discovery of this compound is rooted in the study of insect chemical communication. In 1966, a landmark achievement in the field of chemical ecology was the identification of the first aggregation pheromone components from bark beetles. nih.gov A mixture including ipsenol, ipsdienol (B1210497), and verbenol (B1206271) was isolated from the frass (a mixture of excrement and wood fragments) of the bark beetle Ips confusus. nih.govnih.govpherobase.com This pioneering work by researchers including David L. Wood and Robert M. Silverstein opened the door to understanding how these insects utilize complex chemical signals to coordinate mass attacks on host trees. nih.govpherobase.com
Initially, the prevailing hypothesis was that these monoterpene alcohols were simply metabolic byproducts derived from the monoterpenes present in the host pine trees, often through simple hydroxylation reactions. nih.gov However, a significant paradigm shift occurred in the 1990s. Through in vivo radiolabeling studies, it was demonstrated that bark beetles like Ips paraconfusus could synthesize ipsenol and its counterpart ipsdienol de novo (from basic precursors), rather than solely relying on host compounds. pnas.orgnih.gov These studies revealed that the beetles possess a sophisticated and highly regulated biosynthetic pathway, producing these critical pheromones in their midgut tissues. pnas.orgnih.gov
The importance of this compound as a research target stems primarily from its potent biological activity as an insect pheromone. researchgate.net It functions as an aggregation pheromone for several species of bark beetles in the genus Ips, such as Ips paraconfusus and Ips latidens. pnas.orgnih.gov Male beetles release the pheromone to attract both males and females to a suitable host tree, initiating a mass colonization that can overcome the tree's defenses. oup.com This central role in the life cycle of significant forest pests has made ipsenol a key target for:
Chemical Ecology Studies: Researchers investigate its role in mediating intra- and interspecies communication, reproductive isolation, and interactions with host trees and predators. nih.govoup.com
Pest Management: Synthetic ipsenol is used as a lure in traps for monitoring and managing bark beetle populations, providing an environmentally sensitive alternative to broad-spectrum insecticides. researchgate.netnih.gov
In the field of organic chemistry , the unique structure of ipsenol and its stereoisomers has made it an attractive target for total synthesis. csic.es Chemists work to develop novel and efficient synthetic routes to produce ipsenol and related pheromones, which is essential for making these compounds available for ecological research and practical applications in pest management. researchgate.netcsic.es
From a biochemical perspective , the biosynthesis of ipsenol is a major area of investigation. Studies focus on elucidating the enzymatic pathways responsible for its creation, whether from the host precursor myrcene or through the de novo pathway. pnas.org This includes the characterization of specific enzymes, such as oxidoreductases, and understanding the genetic regulation of their production in the beetles. nih.gov This research provides fundamental insights into insect metabolism and the evolution of chemical signaling.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-methylideneoct-7-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAXCOKCIAVHPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=C)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865782 | |
| Record name | 2-Methyl-6-methylideneoct-7-en-4-ol | |
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Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14314-21-7, 60894-96-4, 35628-05-8 | |
| Record name | 2-Methyl-6-methylene-7-octen-4-ol | |
| Source | CAS Common Chemistry | |
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| Record name | 2-Methyl-6-methylene-7-octen-4-ol | |
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| Record name | (1)-2-Methyl-6-methyleneoct-7-en-4-ol | |
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| Record name | 7-Octen-4-ol, 2-methyl-6-methylene-, (4S)- | |
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| Record name | 2-Methyl-6-methylideneoct-7-en-4-ol | |
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| Record name | 2-methyl-6-methyleneoct-7-en-4-ol | |
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| Record name | 2-METHYL-6-METHYLENE-7-OCTEN-4-OL | |
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Chemical Synthesis of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Retrosynthetic Analysis and Strategic Disconnections for 2-Methyl-6-methyleneoct-7-en-4-ol (B183412)
A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for various synthetic approaches. The primary strategic bond cleavage occurs at the C4-C5 bond, disconnecting the molecule into two smaller, more readily available fragments. This leads to a convergent synthesis, a common strategy for building complex molecules efficiently.
One logical disconnection breaks the molecule into isovaleraldehyde (B47997) and a suitable five-carbon "isoprene synthon" that can react as a nucleophile. This approach is attractive due to the commercial availability of isovaleraldehyde. The challenge then lies in the design and synthesis of a reactive isoprene (B109036) unit that can add to the aldehyde in a controlled manner.
Another key retrosynthetic disconnection targets the C3-C4 bond, suggesting a strategy involving the coupling of a three-carbon and a seven-carbon fragment. While less common, this approach offers alternative pathways to the target molecule. The stereocenter at C4 is a crucial consideration in any retrosynthetic plan, and strategies must incorporate methods for its selective formation, either through chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
Total Synthesis Approaches to this compound
The synthesis of this compound has been a subject of extensive research, with numerous total syntheses reported since its identification. These approaches have evolved significantly over time, reflecting the advancements in synthetic methodology.
Early Synthetic Routes and Methodological Challenges.csic.esscielo.br
Early syntheses of racemic ipsenol (B191551) often faced challenges related to low yields and lack of stereocontrol. One of the initial approaches involved the reaction of the Grignard reagent derived from 2-(bromomethyl)-1,3-butadiene with isovaleraldehyde. csic.es However, this method was often plagued by the instability of the Grignard reagent and the formation of side products.
Another early method utilized a Reformatsky-type reaction, where a zinc-mediated coupling of 2-(bromomethyl)buta-1,3-diene (B1654496) with 3-methylbutanal (B7770604) was employed. csic.es While this approach showed some success, the yields were often moderate. A significant challenge in these early routes was the efficient and selective formation of the key carbon-carbon bond without polymerization or rearrangement of the sensitive diene moiety. The use of zinc was found to be more successful than magnesium or lithium reagents for this transformation. csic.es
Modern Convergent and Divergent Synthetic Strategies
More recent synthetic strategies have focused on improving efficiency, selectivity, and scalability. Convergent syntheses remain the dominant approach, with significant efforts dedicated to developing novel "isoprene synthons." These synthons are designed to be more stable and reactive than the simple Grignard or organolithium reagents used in earlier methods.
One notable modern approach involves the use of indium-mediated isoprenylation of isovaleraldehyde with 2-bromomethyl-1,3-butadiene. scielo.br This method offers high yields and proceeds under mild reaction conditions, demonstrating a significant improvement over earlier metal-mediated couplings. scielo.br
Divergent strategies, while less common, have also been explored. These routes typically involve the construction of a larger carbon skeleton followed by functional group manipulations to install the required hydroxyl and diene functionalities.
Enantioselective Synthesis of this compound.researchgate.nettandfonline.comgoogle.com
The biological activity of ipsenol is highly dependent on its stereochemistry, with the (S)-(-)-enantiomer being the primary active component for many bark beetle species. nist.gov This has driven the development of numerous enantioselective syntheses to access the individual enantiomers in high optical purity.
The use of chiral catalysts to control the stereochemical outcome of reactions is a cornerstone of modern asymmetric synthesis. In the context of ipsenol synthesis, chiral catalysts have been employed in various key transformations. For instance, chiral ligands can be used to modify metal catalysts in coupling reactions to induce enantioselectivity. While specific examples for the direct chiral catalyst-mediated synthesis of ipsenol are part of broader synthetic strategies, the principles of asymmetric catalysis, such as creating a chiral environment around the reacting species, are central. nih.govacs.orgrsc.org
A particularly successful and widely adopted strategy for the enantioselective synthesis of ipsenol involves asymmetric allylboration. This powerful method allows for the direct and highly stereocontrolled formation of the C4-C5 bond and the simultaneous setting of the C4 stereocenter.
One of the pioneering approaches in this area utilized tartrate esters of (2-bromoallyl)boronic acid as chiral reagents. tandfonline.comcolab.ws The reaction of these chiral boronates with isovaleraldehyde proceeds with high enantioselectivity to afford the desired homoallylic alcohol precursor to ipsenol. The stereochemical outcome is dictated by the chirality of the tartrate auxiliary.
Another elegant asymmetric allylboration approach employs B-isoprenyldiisopinocampheylborane, a chiral organoborane reagent. researchgate.net This reagent, derived from the readily available chiral terpene α-pinene, reacts with isovaleraldehyde to provide (-)-ipsenol in high enantiomeric excess. This method highlights the power of using chiral reagents derived from the "chiral pool" to achieve high levels of asymmetric induction.
The following table summarizes some of the key enantioselective methods for the synthesis of ipsenol:
| Method | Chiral Source | Key Reagent/Catalyst | Enantiomeric Excess (ee) | Reference |
| Asymmetric Allylboration | Tartrate Esters | Tartrate esters of (2-bromoallyl)boronic acid | High | tandfonline.comcolab.ws |
| Asymmetric Allylboration | α-Pinene | B-isoprenyldiisopinocampheylborane | 96% | researchgate.net |
These sophisticated enantioselective strategies have not only provided efficient access to optically pure ipsenol for biological studies but have also contributed significantly to the broader field of asymmetric synthesis.
Stereocontrolled Functionalization Approaches
Achieving the correct stereochemistry at the C-4 hydroxyl group is a critical aspect of synthesizing biologically active Ipsenol. Researchers have employed several stereocontrolled functionalization strategies to this end.
One notable approach involves an asymmetric allylboration. This method has been successfully used to synthesize the unnatural enantiomer of (+)-(S)-ipsdienol and (-)-(S)-ipsenol. The key step in this synthesis is a one-pot reduction-methylenation of an exo-methylene lactone intermediate, which effectively sets the chiral center. researchgate.net
Another strategy utilizes an asymmetric aldol (B89426) condensation as a key step. A six-step synthesis of S-(−)-ipsenol from lactic acid demonstrates this approach, where the stereochemistry is introduced early and carried through the synthetic sequence. A novel molybdenum-catalyzed elimination of an allyl ester is another crucial transformation in this pathway. researchgate.net
The use of organoborane reactions is a recurring theme in the stereocontrolled synthesis of Ipsenol and its stereoisomers. These reactions, along with other powerful techniques like asymmetric epoxidations and dihydroxylations, have been instrumental in preparing enantiomerically pure forms of the pheromone. researchgate.net The ability to produce specific enantiomers is vital for studying their distinct biological activities.
Semisynthetic Pathways from Terpenoid Precursors
The structural similarity of this compound to common terpenoids has prompted the development of semisynthetic routes starting from readily available natural products. Myrcene (B1677589), a simple monoterpene, has served as a precursor in several syntheses. researchgate.netcsic.es
One such synthesis involves the photooxygenation of myrcene to produce ipsdienol (B1210497), a closely related compound that can be further converted to Ipsenol. csic.es Another route starting from myrcene employs the chemistry of sulfoxides. The reaction of myrcene with phenylsulfenyl chloride, followed by a series of transformations including an allylic rearrangement, ultimately yields ipsdienol. csic.es
These semisynthetic approaches offer the advantage of utilizing a renewable and often inexpensive starting material. However, they may require careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity.
Key Reaction Methodologies in this compound Synthesis
The construction of the carbon backbone and the introduction of the key functional groups in this compound rely on a variety of powerful organic reactions.
Allylic Rearrangements
Allylic rearrangements are pivotal in several synthetic strategies towards Ipsenol and its analogs. For instance, in a synthesis starting from myrcene, a tertiary allylic acetate (B1210297) intermediate is rearranged to a primary allylic acetate in the presence of p-toluenesulfonic acid. This rearranged product is then hydrolyzed to afford ipsdienol. csic.es The Claisen rearrangement, a type of csic.escsic.es-sigmatropic rearrangement, is another powerful tool for forming carbon-carbon bonds and can be employed to construct the γ,δ-unsaturated carbonyl framework present in precursors to Ipsenol. organic-chemistry.org
Dithiane Chemistry in Carbon Skeleton Construction
While direct evidence for the use of dithiane chemistry in the synthesis of this compound is not prevalent in the provided context, this methodology is a well-established strategy for carbon skeleton construction in organic synthesis. Dithianes serve as masked acyl anions, allowing for the umpolung (polarity reversal) of carbonyl reactivity. This enables the formation of carbon-carbon bonds that would otherwise be challenging. The general principle involves the deprotonation of a 1,3-dithiane (B146892) to form a nucleophilic anion, which can then react with various electrophiles, such as alkyl halides or epoxides, to build up a carbon framework. Subsequent hydrolysis of the dithiane moiety reveals the carbonyl group. This fundamental synthetic strategy holds potential for the construction of the carbon backbone of Ipsenol.
Organoselenium Reagent Applications
Organoselenium reagents offer versatile methods for functional group transformations and have been applied in synthetic organic chemistry. nih.gov Selenoxides, derived from the oxidation of selenides, are particularly useful as they can undergo syn-elimination to introduce double bonds. wikipedia.org This property is valuable in the synthesis of unsaturated compounds like Ipsenol. For example, acetylcyclohexanone can be converted to an enone through a sequence involving treatment with benzeneselenylchloride and sodium hydride, followed by oxidation. wikipedia.org While a direct application to the synthesis of this compound is not explicitly detailed, the principles of selenoxide elimination are highly relevant for creating the methylene (B1212753) and vinyl groups found in the target molecule. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orgorganic-chemistry.org These reactions are crucial for assembling complex molecules from simpler building blocks. In the context of Ipsenol synthesis, palladium-catalyzed reactions could be employed to couple appropriate fragments to construct the C10 backbone.
The Suzuki and Negishi reactions, for example, couple organoboron and organozinc compounds, respectively, with organic halides in the presence of a palladium catalyst. nobelprize.org The mechanism typically involves an oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nobelprize.org The versatility of these methods allows for the use of a wide range of functionalized coupling partners, making them highly suitable for the synthesis of a molecule like this compound. nobelprize.orgorganic-chemistry.org
Asymmetric Aldol and Allylic Transfer Reactions
Asymmetric aldol and allylic transfer reactions are powerful tools in organic synthesis for the enantioselective formation of carbon-carbon bonds and the creation of chiral centers, such as the hydroxyl-bearing stereocenter in this compound.
The allylation of carbonyl compounds is a key method for producing chiral homoallylic alcohols, which are valuable intermediates in the synthesis of many natural products. rsc.org In the context of synthesizing this compound, an asymmetric allylation of an appropriate aldehyde with an organoboron reagent could establish the C-4 hydroxyl group with a specific stereochemistry. The versatility of the resulting carbon-carbon double bond allows for its further transformation into other functional groups as needed for the final structure. rsc.org
Catalytic asymmetric allylation using organoboronates has seen significant advancements. rsc.org These reactions can be catalyzed by various metal complexes, where the stereoselectivity is controlled by chiral ligands attached to the metal. A critical step in this catalytic cycle is the transmetalation of the allyl group from boron to the metal. rsc.org The efficiency of these reactions allows for a broad range of substrates, including aldehydes, to be used. rsc.org
Table 1: Comparison of Catalytic Systems for Asymmetric Allylation
| Catalyst System | Key Features | Potential Application in Ipsenol Synthesis |
| Metal Complex-Catalyzed | Employs chiral ligands to induce stereoselectivity. Rapid transmetalation and catalyst regeneration lead to high efficiency. | Could be used for the key C-C bond formation to create the chiral alcohol moiety. |
| Acid-Catalyzed | Activates the allylboronate, enhancing its electrophilicity. | An alternative approach to the metal-catalyzed methods for the allylation step. |
Wittig Reaction Applications
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.comlibretexts.org This reaction offers a high degree of control over the location of the newly formed double bond, which is a significant advantage over other methods like alcohol dehydration that can lead to mixtures of products. libretexts.org
In the synthesis of this compound, the Wittig reaction could be strategically employed to introduce the terminal methylene group (C-6 and the exocyclic double bond). This would involve the reaction of a suitable ketone precursor with a methylenetriphenylphosphorane (B3051586) ylide. The ylide itself is typically generated by treating a methyltriphenylphosphonium (B96628) salt with a strong base. researchgate.net
The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. researchgate.net The choice of reagents and reaction conditions can influence the stereoselectivity of the reaction, although for a terminal alkene like in Ipsenol, this is not a primary concern. organic-chemistry.org
Table 2: Retrosynthetic Analysis of Ipsenol via Wittig Reaction
| Disconnection | Carbonyl Component | Ylide Component |
| C6=CH2 bond | A ketone containing the 2-methyl-4-ol-octan-6-one backbone | Methylenetriphenylphosphorane |
Pauson-Khand Reaction in Related Terpenoid Synthesis
The Pauson-Khand reaction (PKR) is a powerful cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone, typically mediated by a cobalt-carbonyl complex. wikipedia.orgrsc.orgorganic-chemistry.org While not directly producing the acyclic structure of this compound, the PKR is highly relevant in the synthesis of various terpenoids, a class of natural products to which Ipsenol belongs. rsc.orgresearchgate.net
The reaction is a formal [2+2+1] cycloaddition and has become a preferred method for synthesizing cyclopentenone derivatives. rsc.orgresearchgate.net The intramolecular version of the Pauson-Khand reaction (IPKR) is particularly useful for constructing bicyclic systems. researchgate.netscripps.edu The mechanism is thought to proceed through the formation of a stable alkyne-dicobalt hexacarbonyl complex, followed by alkene coordination, insertion, and reductive elimination to give the cyclopentenone product. wikipedia.orgorganic-chemistry.org
The versatility of the PKR has been demonstrated in the total synthesis of numerous complex terpenes. rsc.orgresearchgate.net Although a direct application to the linear structure of Ipsenol is not apparent, the methodologies and strategies developed around the PKR for constructing complex carbon skeletons are of significant interest in the broader field of terpenoid synthesis.
Table 3: Key Features of the Pauson-Khand Reaction
| Feature | Description | Relevance to Terpenoid Synthesis |
| Reaction Type | [2+2+1] cycloaddition | Forms cyclopentenone rings, common motifs in terpenoids. |
| Reactants | Alkyne, alkene, carbon monoxide | Readily available starting materials. |
| Catalyst/Mediator | Typically dicobalt octacarbonyl | Other transition metals can also be used. wikipedia.org |
| Key Intermediate | Alkyne-dicobalt hexacarbonyl complex | A stable, often isolable species. organic-chemistry.org |
Efficiency and Scalability Considerations in this compound Production
The practical production of this compound, particularly for applications such as pest management where larger quantities may be required, necessitates careful consideration of the efficiency and scalability of the chosen synthetic route.
The scalability of a reaction refers to its performance when conducted on a larger scale. Reactions that are straightforward and high-yielding in the laboratory on a milligram or gram scale may present challenges when scaled up to kilograms or tons. These challenges can include issues with heat transfer, mixing, and the handling of hazardous reagents.
Biosynthesis and Enzymatic Pathways of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Natural Occurrence and Biological Origin in Organisms
2-Methyl-6-methyleneoct-7-en-4-ol (B183412), commonly known as ipsenol (B191551), is a crucial component of the aggregation pheromone of several bark beetle species within the genus Ips. slu.seresearchgate.net For instance, the California five-spined ips, Ips paraconfusus, produces both ipsenol and another related monoterpene alcohol, ipsdienol (B1210497), as part of its pheromone blend. researchgate.net Similarly, it is found in other Ips species where it functions to attract conspecifics to host trees, facilitating mass attacks that overcome the tree's defenses. slu.seoup.com The production of this pheromone component is typically sex-specific, with males being the primary producers. slu.seresearchgate.net The biosynthesis of these aggregation pheromones, including ipsenol, occurs de novo within the midgut tissue of the beetles. nih.gov
Beyond the animal kingdom, the structural backbone of this compound is related to monoterpenes that are abundant in the plant world. While not identical, similar acyclic monoterpene alcohols are found in various essential oils. For example, myrcenol, which shares a similar carbon skeleton, is found in basil oil, lavender oil, and is a trace component in blueberry fruit. thegoodscentscompany.com
Precursor Identification (e.g., Myrcene (B1677589) and Related Monoterpenes)
The biosynthesis of this compound in bark beetles is intricately linked to the monoterpene myrcene. scilit.com Myrcene, a common constituent of the resin of pine trees that these beetles colonize, serves as a direct precursor for the synthesis of ipsenol. scilit.com Early research established a clear connection between the presence of myrcene in the host plant and the subsequent production of ipsenol by the beetles. scilit.com This was further substantiated by studies demonstrating that exposure of male Ips paraconfusus to myrcene vapor led to the production of ipsenol. scilit.com While host-derived myrcene is a key precursor, evidence also points to the de novo biosynthesis of monoterpenoid pheromones from the mevalonate (B85504) pathway in bark beetles. slu.senih.gov This indicates that while beetles can utilize host compounds, they also possess the metabolic machinery to synthesize these pheromones independently.
Enzymatic Transformations in this compound Formation
The conversion of myrcene and other precursors into this compound is a multi-step process orchestrated by a suite of specialized enzymes. Key among these are cytochrome P450 monooxygenases and oxidoreductases.
Oxidoreductase Involvement (e.g., Ipsdienol Dehydrogenase)
A key enzyme in the biosynthetic pathway is ipsdienol dehydrogenase (IDOLDH), a short-chain oxidoreductase. nih.gov This enzyme plays a pivotal role in the interconversion of ipsdienol and its corresponding ketone, ipsdienone (B1237271). nih.govnih.gov IDOLDH can stereospecifically oxidize (-)-ipsdienol to ipsdienone. nih.gov Furthermore, it can reduce ipsdienone to the corresponding (-)-alcohol, demonstrating high substrate specificity. nih.gov This enzymatic activity is crucial for "tuning" the enantiomeric ratios of the pheromone components, which is critical for their biological activity. nih.gov The expression of the gene encoding IDOLDH is highest in the anterior midgut of fed male beetles, the primary site of pheromone synthesis.
Genetic Basis of this compound Biosynthesis
The production of this compound and other pheromone components in bark beetles is under tight genetic control. The genes encoding the key biosynthetic enzymes, such as cytochrome P450s and ipsdienol dehydrogenase, have been identified and characterized in several Ips species. nih.gov The expression of these genes is often sex-specific and tissue-specific, being upregulated in the pheromone-producing tissues of males. slu.se
Furthermore, the regulation of these biosynthetic genes is influenced by hormonal signals, particularly juvenile hormone III (JH III). nih.govpurdue.edu In some Ips species, topical application of JH III can induce the expression of genes in the mevalonate pathway and subsequent pheromone production, even in the absence of feeding. nih.govfrontiersin.orgpurdue.edu However, the regulatory mechanisms can vary between different Ips species, with feeding being a more potent inducer of pheromone production in some cases. purdue.edu The genetic basis for the variation in the enantiomeric composition of pheromones observed between different geographic populations of the same species, such as Ips pini, has also been a subject of study, suggesting a heritable component to pheromone production. usda.gov
Stereochemical Investigations of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Enantiomeric Forms and Chiral Centers of 2-Methyl-6-methyleneoct-7-en-4-ol (B183412)
This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom at position 4 (C4), which is bonded to the hydroxyl group (-OH) and four different substituents. nih.govgcms.cz This single chiral center gives rise to two non-superimposable mirror-image forms known as enantiomers. gcms.cz
These enantiomers are designated as:
(S)-2-Methyl-6-methyleneoct-7-en-4-ol: This enantiomer exhibits a levorotatory optical activity, meaning it rotates plane-polarized light to the left. It is therefore also referred to as (-)-ipsenol or (S)-(-)-ipsenol. nih.govnih.govnist.gov
(R)-2-Methyl-6-methyleneoct-7-en-4-ol: This enantiomer is dextrorotatory, rotating plane-polarized light to the right, and is also known as (+)-ipsenol. chemicalbook.comresearchgate.net
The absolute configuration (R or S) and the direction of optical rotation (+ or -) are distinct properties that are determined experimentally. The naturally occurring pheromone in the bark beetle Ips paraconfusus is predominantly the (-)-ipsenol enantiomer. nih.govnih.gov
Determination of Enantiomeric Excess (ee) in Synthetic and Natural Samples
The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. Its determination is critical for understanding the biological activity of pheromones, as different enantiomers can elicit different responses. Several methods are employed to determine the ee of this compound. heraldopenaccess.us
A primary technique involves chiral chromatography , particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). heraldopenaccess.usuma.es
Chiral GC: This method uses a capillary column with a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to their separation and allowing for quantification. gcms.czlibretexts.org
Chiral HPLC: This technique can be used in two main ways. One is with a chiral stationary phase for direct separation. mdpi.com Another approach involves converting the enantiomeric alcohol mixture into a pair of diastereomeric derivatives by reacting it with a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral HPLC column because they have different physical properties. nih.gov For instance, the enantiomeric composition of ipsenol (B191551) produced by the bark beetle Ips paraconfusus was determined by HPLC separation of their diastereomeric ester derivatives. nih.gov
Research on natural samples has shown that male Ips paraconfusus beetles produce (-)-ipsenol with a very high enantiomeric excess. One study determined the ee of (-)-ipsenol from these beetles to be 93.8%. nih.gov
Other potential methods for determining ee include polarimetry, which measures the optical rotation of the sample, and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents. heraldopenaccess.usnih.gov
Chiral Resolution Techniques for Racemic this compound
A racemic mixture contains equal amounts of both enantiomers (50% R and 50% S) and is optically inactive. heraldopenaccess.us The separation of this mixture into its pure enantiomers is known as chiral resolution. wikipedia.org While the asymmetric synthesis of a single enantiomer is often preferred to avoid discarding half of the material, chiral resolution remains an important technique. wikipedia.orggoogle.com
Common methods for chiral resolution applicable to racemic this compound include:
Crystallization of Diastereomeric Salts: This is a classic and widely used method. wikipedia.org Since ipsenol is an alcohol, it must first be derivatized to an acid or base to form a salt, or more commonly, it is reacted with a chiral acid to form diastereomeric esters. These diastereomers have different solubilities, allowing one to be crystallized from the solution and separated by filtration. The resolving agent is then chemically removed to yield the pure enantiomer. mdpi.comwikipedia.org
Chiral Column Chromatography: As mentioned for analysis, preparative-scale HPLC with a chiral stationary phase can be used to separate larger quantities of a racemic mixture. mdpi.comresearchgate.net This method exploits the differential interaction of the enantiomers with the chiral surface of the column packing material, causing them to travel through the column at different rates and elute separately. mdpi.com
Influence of Stereochemistry on Biological Activity (e.g., Pheromone Specificity)
The stereochemistry of this compound has a profound and species-specific influence on its biological activity as a bark beetle pheromone. The response of different beetle species to the individual enantiomers can range from strong attraction to indifference or even inhibition.
For the California five-spined ips, Ips paraconfusus , (-)-ipsenol is a key component of its aggregation pheromone blend, which also includes (+)-ipsdienol and cis-verbenol. researchgate.netnih.gov In contrast, the pine engraver beetle, Ips pini , does not produce ipsenol itself, and research has shown that ipsenol can interrupt the attraction of I. pini to its own pheromone, ipsdienol (B1210497). usda.gov This demonstrates a role for (-)-ipsenol in maintaining reproductive isolation between these two sympatric species.
In the case of the European spruce bark beetle, Ips typographus , (S)-(-)-ipsenol is produced by males during the later phases of gallery construction. nih.govnih.gov It functions as an anti-aggregation pheromone, or a "shut-off" signal, which reduces the attraction of other beetles to the mass-attacked tree, thereby preventing excessive competition for resources. researchgate.netnih.gov The beetle has specific odorant receptors, such as ItypOR46, that are highly tuned to detect (S)-(-)-ipsenol. nih.govnih.gov
The differential activity of the enantiomers highlights the high degree of specificity in the insect olfactory system, where the precise three-dimensional shape of a molecule is critical for binding to its receptor and eliciting a behavioral response.
Table of Stereoisomer Activity
| Species | Enantiomer | Biological Effect | Reference(s) |
| Ips paraconfusus | (-)-Ipsenol | Aggregation Pheromone Component | nih.gov, , researchgate.net |
| Ips pini | (-)-Ipsenol | Interrupts/Inhibits Attraction | usda.gov |
| Ips typographus | (S)-(-)-Ipsenol | Anti-aggregation Signal | nih.gov, nih.gov |
| Ips latidens | Ipsenol | Pheromone (attraction interrupted by (+)-ipsdienol) | usda.gov |
| Ips grandicollis | Ipsenol | Pheromone Component | researchgate.net |
Reactivity and Functionalization of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Reaction Mechanisms Involving the Alcohol Functionality
The secondary hydroxyl group at the C4 position is a primary site for functionalization. Its reactivity is typical of secondary alcohols, allowing for oxidation, esterification, and etherification reactions.
Oxidation: The oxidation of the alcohol to a ketone is a key transformation. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or conditions for Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) can be employed to furnish 2-methyl-6-methyleneoct-7-en-4-one. nih.govacs.org These methods are favored as they are less likely to affect the sensitive double bonds present in the molecule. The mechanism of Swern oxidation involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the ketone.
Esterification and Etherification: Standard procedures for esterification, for instance, reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, can be used to introduce various ester groups. Similarly, etherification, such as in the Williamson ether synthesis where the corresponding alkoxide reacts with an alkyl halide, can be performed. These derivatizations are crucial for creating analogs with potentially altered biological activities or for installing protecting groups. msu.edu
Transformations of the Alkene and Exocyclic Methylene (B1212753) Moieties
The two double bonds in 2-methyl-6-methyleneoct-7-en-4-ol (B183412) exhibit different reactivities, which can be exploited for selective functionalization. The conjugated diene system, comprising the exocyclic methylene and the terminal vinyl group, is particularly reactive in cycloaddition reactions.
Cycloaddition Reactions: The 1,3-diene structure is suitable for Diels-Alder reactions, where it can react with a dienophile to form a six-membered ring, thereby rapidly increasing molecular complexity.
Selective Reactions: The presence of the allylic alcohol functionality can direct the stereochemical outcome of certain reactions, such as epoxidations. wikipedia.org Metal-catalyzed epoxidations, for example with vanadium-based catalysts, are known to be highly selective for allylic alcohols. Furthermore, selective hydrofunctionalization of the diene system can be achieved. For instance, hydroboration-oxidation can be used to introduce a hydroxyl group at the terminal carbon of the vinyl group, with the regioselectivity influenced by the choice of borane (B79455) reagent. organic-chemistry.org
Derivatization Studies for Enhanced Stability or Specificity
To enhance the stability of this compound or to protect the alcohol functionality during reactions at the alkene sites, derivatization is a common strategy.
Silyl (B83357) Ethers: The hydroxyl group can be readily converted into a silyl ether by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. Silyl ethers are robust protecting groups that are stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) reagents such as tetrabutylammonium (B224687) fluoride (TBAF).
Ester Derivatives: In biological studies, particularly for analytical purposes like HPLC, the alcohol is often converted into diastereomeric ester derivatives. For example, reaction with camphanic chloride or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride produces esters that can be more easily separated and analyzed, which is crucial for determining enantiomeric purity. nih.govpnas.org
Applications as a Building Block in Complex Molecule Synthesis
The chiral nature and multiple functional groups of this compound make it a valuable starting material in the synthesis of complex natural products, particularly other insect pheromones. researchgate.netwikipedia.org
Formation of Analogs and Structural Homologs
The synthesis of analogs of this compound is important for structure-activity relationship (SAR) studies to understand the chemical ecology of the insects that produce it. usda.govchemsynthesis.com By modifying the substituents or the stereochemistry of the alcohol and the double bonds, researchers can probe the structural requirements for biological activity. For instance, the synthesis of both enantiomers of ipsenol (B191551) has been crucial in determining the specific enantiomer that is biologically active for different insect species. tandfonline.comgoogle.com
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation | Pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride, DMSO, triethylamine) | Ketone (2-methyl-6-methyleneoct-7-en-4-one) |
| Esterification | Acyl chloride, pyridine | Ester |
| Etherification | Sodium hydride, alkyl halide | Ether |
| Silyl Ether Formation | tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole | TBDMS-protected alcohol |
| Silyl Ether Cleavage | Tetrabutylammonium fluoride (TBAF) | Alcohol |
Cyclization and Rearrangement Reactions
The arrangement of functional groups in this compound allows for various intramolecular cyclization reactions. Acid-catalyzed cyclization can lead to the formation of cyclic ethers. For example, protonation of the alcohol followed by intramolecular attack of one of the double bonds can generate substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings. nih.gov Additionally, the diene moiety can participate in radical cyclizations. brandeis.edu
Incorporating this compound into Larger Chemical Architectures
While direct incorporation of the intact this compound skeleton into larger natural products is not extensively documented in readily available literature, its structural motifs are found in many terpenes. nih.gov The synthetic strategies used to prepare ipsenol itself, often involving the coupling of smaller building blocks, demonstrate how this type of structure can be assembled within a larger molecular framework. nih.govresearchgate.net For instance, the synthesis of the bark beetle pheromone α-multistriatin, a bicyclic ketal, involves chemistry that could be conceptually applied to cyclization products of ipsenol. nih.govcapes.gov.br The principles of using chiral terpenes from the "chiral pool" for the synthesis of complex molecules are well-established and highlight the potential utility of this compound in this regard. researchgate.netnih.gov
Advanced Analytical Methodologies for 2 Methyl 6 Methyleneoct 7 En 4 Ol
Spectroscopic Techniques for Structural Elucidation
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemistry of chiral molecules. lu.se This method is based on the differential absorption of left and right circularly polarized light by a chiral sample. lu.se The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, making it an invaluable tool for determining the absolute configuration and conformational preferences of enantiomers.
The principle of CD spectroscopy relies on the interaction of polarized light with the chiral center(s) of a molecule. lu.se In the case of 2-Methyl-6-methyleneoct-7-en-4-ol (B183412), the chiral carbon at the C-4 position would be the primary determinant of its chiroptical properties. The resulting CD spectrum would exhibit positive or negative Cotton effects at specific wavelengths, which are characteristic of the spatial arrangement of atoms around the chiral center. By comparing the experimental CD spectrum with theoretically calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration of the compound can be determined.
Furthermore, time-resolved CD (TRCD) spectroscopy is an emerging technique that can probe the dynamics of chiral molecules upon photoexcitation. lu.se This could be particularly relevant for understanding the transient conformational changes that this compound might undergo during its biological activity.
The table below outlines the principles and potential applications of CD spectroscopy for the chiral analysis of this compound, based on its use with analogous compounds.
| Technique | Principle | Application to this compound |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized UV-Vis light by chiral molecules. lu.se | Determination of the absolute configuration ((R) or (S)) of the enantiomers. Analysis of enantiomeric purity. |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light, sensitive to vibrational transitions. nih.gov | Elucidation of conformational preferences of the flexible side chains. Identification of different rotamers present in a sample. nih.govresearchgate.net |
| Time-Resolved Circular Dichroism (TRCD) Spectroscopy | Measures the change in CD signal as a function of time after photoexcitation. lu.se | Studying the dynamics of chiral properties and conformational changes in excited states. |
Quantitative Analysis Methods for this compound in Complex Matrices
The accurate quantification of this compound in complex matrices, such as insect pheromone glands, plant tissues, or air samples, is crucial for understanding its biological role and ecological significance. nih.gov Gas chromatography (GC) is the cornerstone technique for this purpose, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method that combines the separation power of GC with the identification capabilities of MS. monadlabtech.com It allows for both the quantification and structural confirmation of the target analyte, which is particularly advantageous when analyzing complex mixtures where peak co-elution might occur. monadlabtech.com For trace-level analysis, such as in pheromone research, GC-MS operating in selected ion monitoring (SIM) mode offers enhanced sensitivity and selectivity.
Gas Chromatography with a Flame Ionization Detector (GC-FID) is another robust and widely used technique for the quantification of organic compounds. monadlabtech.com The FID response is generally proportional to the number of carbon atoms in the analyte, providing a reliable and linear signal over a wide concentration range. csic.es While GC-FID is less specific than GC-MS, it is often more cost-effective and easier to operate for routine quantitative analysis. researchgate.net
The choice between GC-MS and GC-FID depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the matrix, and the need for structural confirmation. monadlabtech.com The following table provides a comparison of these two methods for the quantitative analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detector (GC-FID) |
| Principle | Separates compounds based on their volatility and interaction with a stationary phase, followed by ionization and detection of mass-to-charge ratio. monadlabtech.com | Separates compounds similarly to GC-MS, but detection is based on the ionization of organic compounds in a hydrogen flame. monadlabtech.com |
| Selectivity | High, especially in Selected Ion Monitoring (SIM) mode. Provides structural information for peak identification. monadlabtech.com | Lower than GC-MS. Based on retention time only, which can lead to ambiguity with co-eluting compounds. icm.edu.pl |
| Sensitivity | Generally higher, capable of detecting compounds at picogram to femtogram levels. monadlabtech.com | Very good, typically in the low picogram range, but generally less sensitive than GC-MS for many compounds. icm.edu.pl |
| Linearity | Can be non-linear over a very wide concentration range, sometimes requiring multiple calibration curves. icm.edu.pl | Excellent linearity over a broad concentration range. csic.es |
| Matrix Effects | Can be more susceptible to matrix effects, which may require more extensive sample preparation or the use of isotopically labeled internal standards. | Generally less prone to matrix effects compared to GC-MS. |
| Cost & Complexity | Higher initial instrument cost and operational complexity. monadlabtech.com | Lower initial cost and simpler operation. monadlabtech.comresearchgate.net |
Research on the quantitative analysis of insect pheromones often involves the extraction of the analyte from the biological matrix (e.g., pheromone glands) followed by GC analysis. nih.gov For instance, studies on Heliothis subflexa have quantified pheromone components in gland extracts and volatile collections using GC-MS, demonstrating the ability to measure nanogram quantities of individual compounds. nih.gov Similar methodologies can be readily adapted for the precise quantification of this compound in various biological and environmental samples.
Computational and Theoretical Studies of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic distribution. For a molecule like 2-methyl-6-methyleneoct-7-en-4-ol (B183412), Density Functional Theory (DFT) is a widely used and effective method. mdpi.comnih.gov DFT calculations can provide valuable insights into the electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it relates to the molecule's chemical reactivity and its ability to participate in electronic transitions. scent.vn
Table 1: Computed Electronic and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H18O | PubChem guidechem.com |
| Molecular Weight | 154.25 g/mol | PubChem guidechem.com |
| XLogP3-AA | 3.4 | Scent.vn libretexts.org |
| Topological Polar Surface Area | 20.2 Ų | PubChem guidechem.com |
| Heavy Atom Count | 11 | Guidechem wustl.edu |
| Rotatable Bond Count | 5 | Guidechem wustl.edu |
| Complexity | 145 | Guidechem wustl.edu |
This table presents data from various chemical databases and may be based on different computational models.
Conformational Analysis and Molecular Dynamics Simulations
Systematic and stochastic search algorithms are commonly employed to explore the conformational space. nih.gov These methods involve rotating the rotatable bonds in a stepwise manner and calculating the energy of each resulting conformation using molecular mechanics force fields or more accurate quantum chemical methods. For acyclic monoterpenes like citronellal, a large number of conformers have been identified experimentally, highlighting the complexity of their conformational landscapes. youtube.com
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of molecules. researchgate.net By simulating the movement of atoms over time, MD can reveal the accessible conformations and the transitions between them. All-atom MD simulations, where every atom is explicitly represented, can provide detailed insights into the dynamics of small organic molecules in different environments. nih.gov While specific MD studies on this compound are lacking, the general principles of these methods are well-established for flexible organic molecules. nih.gov
Prediction of Spectroscopic Properties
Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the identification and characterization of unknown compounds. DFT calculations have proven to be a powerful tool for predicting NMR chemical shifts. scent.vn By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy.
Similarly, IR spectra can be computationally predicted by calculating the vibrational frequencies of the molecule. The calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized or isolated compound.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical and biochemical reactions. For this compound, a key area of interest is its biosynthesis. As an isomer of the known pheromone ipsenol (B191551), it is likely synthesized in a similar manner from geranyl diphosphate (B83284) (GPP) by the action of a terpene synthase enzyme. genominfo.orgnih.gov
The biosynthesis of monoterpenes from GPP involves the formation of a carbocation intermediate after the cleavage of the diphosphate group. genominfo.org This highly reactive intermediate can then undergo various rearrangements and reactions, such as cyclization, deprotonation, or the addition of water, to yield a diverse array of terpene products. genominfo.orgnih.gov
Computational studies on terpene synthases often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods. In this approach, the reactive part of the system (the substrate and key active site residues) is treated with a high-level quantum mechanical method, while the rest of the enzyme is described using a more computationally efficient molecular mechanics force field. This allows for the modeling of the enzymatic reaction pathway and the calculation of activation energies for different steps, providing insights into the factors that control product specificity.
Ligand-Receptor Interaction Modeling (e.g., with Odorant Receptors)
Given that the closely related isomer, ipsenol, is a well-known insect pheromone, it is plausible that this compound also interacts with insect odorant receptors (ORs). nih.gov Understanding these interactions at a molecular level is crucial for understanding the basis of olfaction and for the potential design of novel pest control agents.
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. In the case of this compound, docking studies could be performed with homology models of relevant insect ORs. Homology modeling is a technique used to build a three-dimensional model of a protein based on the known structure of a related protein.
Once a model of the odorant-receptor complex is obtained, molecular dynamics simulations can be used to study the stability of the complex and the key interactions between the ligand and the receptor. These simulations can reveal which amino acid residues in the receptor's binding pocket are crucial for recognizing the odorant molecule. While specific modeling studies on this compound with an odorant receptor have not been published, the methodologies for such investigations are well-developed and have been applied to numerous other odorant-receptor systems.
Ecological and Biological Roles of 2 Methyl 6 Methyleneoct 7 En 4 Ol
Function as an Aggregation Pheromone in Bark Beetles (e.g., Ips species)
2-Methyl-6-methyleneoct-7-en-4-ol (B183412) is a key component of the aggregation pheromone blend for several bark beetle species, most notably within the genus Ips. pnas.org Aggregation pheromones are chemical signals released by an insect that attract other individuals of the same species to a specific location, typically a suitable host tree for feeding and reproduction. Male beetles, upon locating and boring into a host pine tree, release a blend of volatile compounds, including ipsenol (B191551) and another related monoterpene alcohol, ipsdienol (B1210497). researchgate.net This chemical plume serves as a signal, coordinating a mass attack that is necessary to overcome the host tree's defenses. oup.com
The California five-spined ips, Ips paraconfusus, for example, produces both ipsenol and ipsdienol as major components of its aggregation pheromone. researchgate.net The specific ratio and enantiomeric composition of these compounds are often species-specific, contributing to reproductive isolation between different Ips species that may share the same host trees. While some species, like Ips pini, may only produce ipsdienol, many others utilize a combination where ipsenol plays a critical role. researchgate.net The aggregation response is not limited to a single compound but relies on the synergistic effect of the entire pheromone blend.
Table 1: Selected Ips Species and the Role of this compound (Ipsenol) in their Pheromone Blends
| Species | Pheromone Components | Role of Ipsenol |
| Ips paraconfusus | Ipsenol, Ipsdienol | Aggregation Pheromone Component researchgate.net |
| Ips latidens | Ipsenol | Aggregation Pheromone Component |
| Ips typographus | (S)-(-)-Ipsenol, (R)-(-)-Ipsdienol | Inhibits attraction at later stages of attack oup.com |
Interspecies Chemical Communication Dynamics
The chemical signals produced by one species are often intercepted by others, leading to complex interspecies communication. While ipsenol is a powerful attractant for certain Ips beetles, it can act as a repellent or inhibitor for others, a phenomenon known as allomonal activity. For instance, during the later stages of a mass attack on a spruce tree by Ips typographus, the release of compounds including (S)-(-)-ipsenol can inhibit the attraction of more beetles to the already colonized host. oup.com This signaling helps to regulate population density and reduce intraspecific competition for resources.
Furthermore, the pheromone plumes of bark beetles are often exploited by predators and parasitoids, which use these chemical cues as kairomones to locate their prey. This makes the release of aggregation pheromones a high-risk, high-reward strategy for the beetles. The specific components of the pheromone blend, including ipsenol, can influence the type and number of natural enemies attracted.
Chemoecological Interactions within Forest Ecosystems
The use of this compound as an aggregation pheromone is a cornerstone of the chemical ecology of conifer forests. By enabling coordinated mass attacks, bark beetles can successfully colonize and kill mature, healthy trees, thus acting as significant agents of disturbance and nutrient cycling in these ecosystems. The initiation of an attack, mediated by pheromones like ipsenol, is the first step in a cascade of ecological events. cambridge.org
Once a tree is overcome, it becomes a habitat and food source for a diverse community of other insects, fungi, and microorganisms. The initial pheromone signal, therefore, structures a complex web of interactions. The composition of the beetle's pheromone, including the presence and stereochemistry of ipsenol, can influence the succession of these secondary organisms.
Biosynthetic Origin and Evolutionary Aspects of Pheromone Production
Bark beetles have evolved sophisticated biochemical pathways to produce ipsenol and other pheromone components. pnas.org Research has demonstrated two primary origins for these compounds: de novo synthesis from metabolic precursors and sequestration and modification of host tree compounds. researchgate.net
Male Ips beetles can synthesize ipsenol de novo via the mevalonate (B85504) (MVA) pathway, a fundamental route for producing isoprenoids in many organisms. researchgate.netnih.gov Studies using radiolabeled acetate (B1210297) have confirmed that male beetles can build these complex molecules from simple two-carbon units, a process that is induced by feeding on host phloem. pnas.orgresearchgate.net This endogenous production is under hormonal control, with juvenile hormone III (JH III) being shown to induce pheromone production in some Ips species. nih.gov
Alternatively, beetles can utilize monoterpenes from the host tree's oleoresin, such as myrcene (B1677589), as a direct precursor for both ipsenol and ipsdienol. The beetle's midgut possesses a suite of enzymes, including cytochrome P450s and various oxidoreductases, that can hydroxylate myrcene and perform other necessary chemical transformations. nih.gov For example, the enzyme ipsdienol dehydrogenase (IDOLDH) is an oxidoreductase that can interconvert ipsdienol and its corresponding ketone, ipsdienone (B1237271), which is also an intermediate in the biosynthesis of ipsenol.
The evolution of these pheromone communication systems is thought to be a key driver of speciation within the genus Ips. oup.comdntb.gov.ua Subtle changes in the biosynthetic pathways, leading to different ratios or enantiomers of ipsenol and ipsdienol, can create effective pre-zygotic reproductive barriers between populations, leading to the diversification of species. oup.com
Table 2: Key Enzymes and Pathways in the Biosynthesis of this compound (Ipsenol)
| Pathway/Enzyme | Function | Precursor(s) | Species Example |
| Mevalonate (MVA) Pathway | De novo synthesis of isoprenoids | Acetate | Ips paraconfusus, Ips pini pnas.orgresearchgate.net |
| Cytochrome P450 (e.g., CYP9T2) | Hydroxylation of myrcene | Myrcene | Ips pini, Ips confusus |
| Ipsdienol Dehydrogenase (IDOLDH) | Interconversion of ipsdienol and ipsdienone | Ipsdienone, Ipsdienol | Ips pini |
Interactions with Insect Olfactory Systems (e.g., Odorant Receptors)
The perception of this compound and other semiochemicals is mediated by the insect's olfactory system. Specialized proteins called odorant receptors (ORs) are located on the membranes of olfactory sensory neurons, which are housed in sensilla on the beetle's antennae. nih.govfrontiersin.org The functional receptor is a heteromeric complex, typically consisting of a specific OR paired with a highly conserved co-receptor known as Orco. nih.gov
When a molecule of ipsenol binds to a specific OR, it causes a conformational change in the receptor complex, leading to the opening of an ion channel. nih.gov This generates an electrical signal that is transmitted to the antennal lobe and then to higher brain centers, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the pheromone source.
The specificity of this interaction is remarkable. An OR may be narrowly tuned to respond strongly to only one specific compound, such as the (S)-(-) enantiomer of ipsenol, while showing little or no response to other isomers or related molecules. oup.comnih.gov This "specialist" receptor model is common for pheromone detection. frontiersin.org The evolution of these highly specific ORs in tandem with the evolution of pheromone production pathways is a classic example of co-evolutionary adaptation that ensures the fidelity of chemical communication channels. oup.comnih.gov
Q & A
What are the established synthetic routes for 2-Methyl-6-methyleneoct-7-en-4-ol, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
Synthesis of this compound (ipsenol) typically involves catalytic cyclization or hydroxylation of terpene precursors. For example, magnesium carbonate (MgCO₃) in ethanol under reflux can induce stereoselective cyclization, while NaOH-mediated hydrolysis ensures proper functional group retention . Advanced routes may employ enantioselective catalysis to control stereochemistry, critical for biological activity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for verifying stereochemical purity and yield .
How can researchers design experiments to evaluate the anti-inflammatory and antimicrobial mechanisms of this compound?
Methodological Answer:
- Anti-inflammatory assays: Measure ROS reduction using fluorescent probes (e.g., DCFH-DA) in macrophage models (e.g., RAW 264.7 cells). Quantify antioxidant enzymes (SOD, CAT) via ELISA to validate mechanistic pathways .
- Antimicrobial testing: Use broth microdilution assays against Gram-negative (e.g., E. coli) and Gram-positive pathogens. Include positive controls (e.g., ampicillin) and assess minimum inhibitory concentrations (MICs) with triplicate replicates .
What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?
Methodological Answer:
- Spectroscopy: High-resolution MS (HRMS) confirms molecular formulas, while ¹H/¹³C NMR identifies regioisomerism and double-bond geometry .
- Chromatography: Chiral HPLC separates enantiomers using cellulose-based columns.
- X-ray crystallography resolves absolute configurations for novel derivatives. Cross-validate data with spectral libraries (e.g., NIST Chemistry WebBook) .
How do contradictory findings regarding the ecological roles of ipsenol in insect communication arise, and what methodologies address these discrepancies?
Methodological Answer:
Discrepancies often stem from variations in pheromone blend ratios or field vs. lab conditions. For example, ipsenol’s role in Pityokteines curvidens beetle attraction may differ based on co-lures like methylbutenol . To resolve contradictions:
- Conduct dose-response studies in natural habitats using standardized pheromone traps.
- Perform gas chromatography-electroantennography (GC-EAD) to identify bioactive components.
- Replicate experiments across multiple seasons to account for environmental variables .
What strategies ensure reproducibility in pharmacological studies of this compound across different model systems?
Methodological Answer:
- Standardized models: Use immortalized cell lines (e.g., HEK-293 for receptor studies) or inbred animal strains to minimize genetic variability.
- Data transparency: Share raw spectra, chromatograms, and experimental protocols via repositories like PubChem .
- Negative controls: Include solvent-only groups and reference compounds (e.g., dexamethasone for anti-inflammatory assays) .
How can computational chemistry predict the bioactive conformations of this compound, and what validation methods are essential?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to model interactions with anti-inflammatory targets (e.g., COX-2). Prioritize low-energy conformations with ΔG < -7 kcal/mol.
- Molecular dynamics (MD): Simulate ligand-receptor stability in aqueous environments (GROMACS/AMBER).
- Validation: Compare predictions with site-directed mutagenesis or competitive binding assays .
What safety protocols are mandated when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile preparations .
- First aid: For inhalation exposure, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
- Waste disposal: Neutralize with 10% NaOH before incineration by licensed facilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
